molecular formula C13H14N2OS B5963194 1-Benzyl-3-(furan-2-ylmethyl)thiourea CAS No. 32564-37-7

1-Benzyl-3-(furan-2-ylmethyl)thiourea

Cat. No.: B5963194
CAS No.: 32564-37-7
M. Wt: 246.33 g/mol
InChI Key: VFLJMXAJZZTHFU-UHFFFAOYSA-N
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Description

1-Benzyl-3-(furan-2-ylmethyl)thiourea is an organic compound with the molecular formula C13H14N2OS and a molecular weight of 246.33 g/mol . Its structure features a thiourea core, where the central carbon is bonded to a sulfur atom via a double bond, substituted with a benzyl group and a furan-2-ylmethyl group . The compound is assigned the CAS Registry Number 32564-37-7 and the MDL number MFCD00091341 . Thiourea derivatives are a significant class of compounds in scientific research due to their diverse biological activities and ability to serve as key intermediates in organic synthesis. Researchers value these compounds for their potential application in developing pharmacologically active molecules, particularly as enzyme inhibitors or receptor ligands. The distinct electronic and steric properties of this compound make it a valuable building block in medicinal chemistry and drug discovery efforts. It is also relevant in material science for the synthesis of more complex heterocyclic systems. As with all chemicals, safe handling practices are essential. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not approved for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c17-13(15-10-12-7-4-8-16-12)14-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLJMXAJZZTHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333651
Record name 1-benzyl-3-(furan-2-ylmethyl)thiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

32564-37-7
Record name 1-benzyl-3-(furan-2-ylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-3-FURFURYL-2-THIOUREA
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Scaffold Hopping and Bioisosteric Replacement:

One effective strategy is to replace the thiourea (B124793) core with other bioisosteric scaffolds that may offer improved properties. For example, research has demonstrated the successful transition from thiourea-based compounds to tetrazole derivatives to generate new antimicrobial agents. nih.gov The tetrazole ring can mimic some of the electronic and hydrogen-bonding properties of the thiourea group while potentially offering better metabolic stability or pharmacokinetic profiles.

Substituent Based Modification Guided by Qsar:

Quantitative structure-activity relationship (QSAR) models can provide a rational basis for selecting substituents to enhance biological activity. As indicated by studies on other thiourea (B124793) derivatives, factors like lipophilicity, electronic effects, and molecular volume are key determinants of activity. nih.govfarmaciajournal.com For instance, the introduction of halogen atoms, particularly fluorine and chlorine, at specific positions on the aromatic rings has been shown to be a successful strategy for increasing the anticancer and antibacterial potency of thiourea compounds. nih.govnih.gov

Exploiting Known Pharmacophores:

Incorporating fragments known to have desirable biological activities can lead to synergistic effects. The benzyl (B1604629) group itself is a fragment of interest in drug design. For example, benzyl alcohol has been evaluated for its repellent activity against aphids, suggesting that benzyl-containing compounds could be designed for specific applications in pest management. researchgate.net

Mimicking Successful Drug Scaffolds:

Learning from the design of existing drugs can provide valuable templates. The anticancer drug Sorafenib, which contains a urea (B33335) linkage, has been modified by replacing the urea with a thiourea (B124793) group. This modification led to derivatives with enhanced antiproliferative activity, highlighting a key design principle that could be applicable to other urea- or thiourea-containing scaffolds. biointerfaceresearch.com

The following table outlines some rational design strategies for modifying 1-Benzyl-3-(furan-2-ylmethyl)thiourea:

Design Strategy Modification Approach Potential Outcome Relevant Findings
Scaffold HoppingReplace thiourea with a tetrazole ringImproved antimicrobial activity and physicochemical propertiesSuccessful transition from thioureas to tetrazoles in antimicrobial drug discovery. nih.gov
Substituent ModificationIntroduce chloro or fluoro groups on the benzyl (B1604629) ringEnhanced antibacterial or anticancer activityHalogenation of the benzyl ring in S-benzylisothioureas increases potency. nih.gov
QSAR-Guided DesignOptimize lipophilicity and electronic properties based on QSAR modelsImproved bioavailability and target interactionQSAR models for thioureas highlight the importance of physicochemical descriptors. nih.govfarmaciajournal.com
Bioisosteric ReplacementReplace urea with thiourea in analogous structuresIncreased antiproliferative activityThiourea analogs of Sorafenib show enhanced efficacy. biointerfaceresearch.com

By systematically applying these rational design principles, it is possible to develop novel derivatives of this compound with optimized biological profiles for various therapeutic or industrial applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Pharmacophore Features and Essential Structural Motifs

The benzyl (B1604629) group serves as a crucial hydrophobic and aromatic feature. Its presence can facilitate π-π stacking interactions with aromatic residues in the binding sites of target proteins. Studies on related S-benzylisothiourea derivatives have demonstrated that the S-benzylisothiourea structure is fundamental for certain biological activities, such as inducing spherical cell formation in Escherichia coli. nih.gov

The furan-2-ylmethyl group introduces another heterocyclic aromatic system with a distinct electronic and steric profile. The furan (B31954) ring is a common motif in many biologically active compounds and can participate in various non-covalent interactions. utripoli.edu.ly In a study involving the transition from thiourea-based compounds to tetrazole derivatives, a pharmacophore model was developed for N-(furan-2-ylmethyl) tetrazoles, which were derived from thiourea (B124793) precursors. nih.gov This suggests that the furan-2-ylmethyl moiety is a key contributor to the binding affinity and biological activity in this class of compounds.

A general pharmacophore model for antimicrobial furan-containing compounds can be inferred, highlighting the importance of the furan ring, a hydrogen bond donor, and a hydrophobic aromatic feature, all of which are present in 1-Benzyl-3-(furan-2-ylmethyl)thiourea.

Impact of Substituent Effects on Biological or Chemical Activity

The biological and chemical activities of this compound can be significantly modulated by the introduction of various substituents on its benzyl and furan rings. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

Substitutions on the Benzyl Ring:

Research on S-benzylisothiourea derivatives has shown that substitutions on the benzyl ring can have a profound impact on antibacterial activity. For instance, the introduction of chloro substituents at the 3- and/or 4-positions of the benzyl group was found to enhance the activity of inducing spherical cells in E. coli. nih.gov A more comprehensive investigation into substitutions on the benzyl group of S-benzylisothiourea derivatives identified a 2,4-dichloro derivative as the most effective against Gram-negative bacteria. nih.gov This suggests that electron-withdrawing groups on the benzyl ring can positively influence the biological activity of this class of compounds.

Substitutions on the Furan Ring:

While specific studies on the furan ring substitution of this compound are limited, general principles from related furan derivatives can be applied. The electronic nature of substituents on the furan ring can affect its reactivity and interaction with target molecules. nih.gov For example, electron-donating groups could enhance the electron density of the ring, potentially strengthening certain interactions, while electron-withdrawing groups could alter its susceptibility to metabolic transformations.

General Substituent Effects on Thiourea Derivatives:

Quantitative structure-activity relationship (QSAR) studies on various thiourea derivatives have provided valuable insights into the impact of substituents. A QSAR study on sulfur-containing thiourea and sulfonamide derivatives with anticancer activity revealed that chemical properties such as mass, polarizability, electronegativity, and the presence of specific bonds (C-N, F-F, N-N) are crucial predictors of their biological activity. nih.gov Furthermore, it has been noted that introducing electron-withdrawing substituents, such as a 4-nitrophenyl group, into the thiourea structure can increase the acidity of the N-H groups, which in turn facilitates stronger hydrogen bonding and enhances biological activity. biointerfaceresearch.com

The following table summarizes the observed effects of substituents on the activity of related thiourea derivatives:

Parent Compound/Scaffold Substituent Position Effect on Activity Reference
S-BenzylisothioureaChloro3- and/or 4- of benzyl ringEnhanced antibacterial activity nih.gov
S-Benzylisothiourea2,4-DichloroBenzyl ringMost effective against Gram-negative bacteria nih.gov
Phenylthiourea DerivativesElectron-withdrawing groupsPhenyl ringIncreased acidity of N-H, enhanced H-bonding and biological activity biointerfaceresearch.com
Fluoro-thiourea DerivativesFluoroPhenyl ringPotent anticancer activity nih.gov

These findings collectively suggest that the targeted modification of the benzyl and furan rings of this compound with specific substituents, particularly electron-withdrawing groups, could be a promising strategy for enhancing its biological efficacy.

Stereochemical Influences on Activity and Selectivity

Stereochemistry is a critical determinant of biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. researchgate.net While this compound is an achiral molecule, the introduction of substituents on either the benzyl or the furan-2-ylmethyl moiety could create a chiral center, leading to the existence of stereoisomers.

For instance, if a substituent were introduced at the benzylic methylene (B1212753) group or the methylene bridge of the furan-2-ylmethyl group, a chiral center would be formed. In such cases, the resulting enantiomers would likely display differential activity and selectivity. This is because biological systems, such as enzyme active sites and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.

Although direct studies on the stereochemistry of this compound derivatives are not available, insights can be drawn from research on other chiral thiourea compounds. For example, studies on chiral thiourea derivatives as carbonic anhydrase inhibitors have shown that the stereochemistry of the amino acid-derived substituents influences their inhibitory activity. nih.gov Similarly, the anti-HIV activity of certain chiral thiourea compounds has been shown to be stereochemistry-dependent.

The differential activity of stereoisomers can be attributed to several factors:

Binding Affinity: One enantiomer may fit more snugly into the binding pocket of a target protein, leading to stronger and more favorable interactions.

Metabolism: Enzymes involved in drug metabolism can exhibit stereoselectivity, leading to different metabolic fates for each enantiomer.

Transport: Cellular uptake and distribution can also be stereoselective processes. researchgate.net

Therefore, should chiral derivatives of this compound be synthesized, it would be imperative to separate and evaluate the individual enantiomers to fully characterize their pharmacological profiles and identify the more active and/or less toxic isomer.

Rational Design Principles for Enhanced Efficacy and Selectivity

The rational design of novel analogs of this compound with improved efficacy and selectivity can be guided by the SAR and SPR data discussed previously, as well as by broader principles in medicinal chemistry.

Pre Clinical Biological Evaluation and Mechanistic Insights in Vitro and Animal Models

In Vitro Enzyme Inhibition and Activation Studies

While specific enzyme inhibition studies for 1-Benzyl-3-(furan-2-ylmethyl)thiourea are not prominently available, research on analogous thiourea (B124793) compounds suggests potential enzymatic targets.

The biological activity of thiourea derivatives is often linked to their ability to inhibit specific enzymes. For the broader class of thioureas, several enzyme targets have been identified. The antibacterial mechanism of some thiourea analogs has been proposed to involve the inhibition of bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. nih.gov For instance, copper (II) complexes of 3-(trifluoromethyl)phenyl thiourea have demonstrated inhibitory activity against Staphylococcus aureus DNA gyrase. nih.gov Other studies have pointed to urease as a significant target for thiourea-based compounds. mdpi.com Furthermore, investigations into the antitumor activity of different thiourea derivatives have identified topoisomerase IIα as a potential molecular target. researchgate.net

Detailed kinetic and mechanistic studies for this compound are not available in the reviewed literature. However, for the general class, interactions are often characterized by the chelation of metal ions within the active site of metalloenzymes or through hydrogen bonding and hydrophobic interactions with enzyme residues. researchgate.net The thiourea moiety, with its sulfur and nitrogen atoms, can form stable complexes with metal ions, which is a key aspect of their inhibitory action on certain enzymes. researchgate.net For example, furan-containing chalcones have been shown to be effective urease inhibitors, with structure-activity relationships indicating that substituents on the aromatic rings play a crucial role in the extent of inhibition. mdpi.com

Receptor Binding and Signaling Pathway Modulation in Cell Lines

There is no specific information available in the searched literature regarding the receptor binding profile or the modulation of specific signaling pathways by this compound.

Cellular Biological Activity in Cultured Cell Lines

The cellular activity of thiourea derivatives has been widely explored, revealing significant potential in both anticancer and antimicrobial applications. nih.govnih.gov

Numerous 1,3-disubstituted thiourea derivatives have demonstrated antiproliferative properties against various cancer cell lines. nih.gov Studies on related compounds show that thioureas can induce apoptosis and inhibit cancer cell growth. For example, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC₅₀ values often below 10 µM. nih.gov Platinum(II) complexes incorporating 1-benzyl-3-phenylthiourea (B182860) have also shown cytotoxicity against MCF-7 breast cancer cells. mdpi.com The antitumor activity of thiourea derivatives is sometimes linked to their ability to inhibit key enzymes like topoisomerases or to induce cell cycle arrest. researchgate.net

Table 1: Examples of In Vitro Antiproliferative Activity of Representative Thiourea Derivatives (Note: Data is for related compounds, not this compound)

Compound/Derivative Class Cell Line Activity (IC₅₀) Reference
3-(trifluoromethyl)phenylthiourea analogs SW480, SW620, PC3, K-562 ≤ 10 µM nih.gov
Platinum(II) complex with 1-Benzyl-3-phenylthiourea MCF-7 (Breast) 10.96–78.90 µM mdpi.com
4β-aroylthiourea derivatives of podophyllotoxin HepG2, A549, HCT-116 As low as 0.1 µM researchgate.net

Antimicrobial Activity (e.g., antibacterial, antifungal, antiparasitic, antiviral)

The thiourea pharmacophore is well-recognized for its broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.govnih.gov The mechanism often involves the disruption of the bacterial cell membrane or inhibition of essential enzymes. nih.gov

Antibacterial Activity: Thiourea derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, 1-benzoyl-3-furan-2-ylmethyl-thiourea, a closely related structure, exhibited antibacterial effects against Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. researchgate.net The presence of electron-withdrawing groups on the phenyl rings of thiourea derivatives often enhances their antibacterial potency. nih.gov Some fluorinated thiourea compounds have demonstrated notable inhibitory activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa. researchgate.net

Antifungal Activity: Significant antifungal activity has also been reported for this class of compounds. nih.gov Fluorinated thiourea derivatives, in particular, have shown excellent activity against various fungal species, including Rhizopus oryzae, Aspergillus terreus, Fusarium oxysporum, and Aspergillus niger. researchgate.net The antifungal properties of thiourea derivatives are linked to their structural ability to interfere with microbial processes. mdpi.com

Antiparasitic and Antiviral Activity: The thiourea scaffold is present in compounds investigated for other antimicrobial applications. While less common, derivatives have been explored for antileishmanial and antiviral effects, including against the influenza virus neuraminidase. nih.govresearchgate.net

Table 2: Examples of Antimicrobial Activity of Representative Thiourea Derivatives (Note: Data is for related compounds, not this compound)

Compound/Derivative Class Target Organism Activity Type Finding Reference
1-benzoyl-3-furan-2-ylmethyl-thiourea L. monocytogenes, B. cereus, S. aureus Antibacterial Exhibited activity researchgate.net
Fluorinated thioureas S. aureus, B. subtilis, E. coli, P. aeruginosa Antibacterial Showed inhibitory activity researchgate.net
Fluorinated thioureas R. oryzae, A. terreus, F. oxysporum, A. niger Antifungal Good antifungal activity researchgate.net

Anti-inflammatory and Immunomodulatory Effects in Isolated Cells

There is no specific information available in the reviewed literature regarding the anti-inflammatory and immunomodulatory effects of this compound in isolated cells. However, other thiourea derivatives have been reported to possess these properties. For instance, some studies have shown that certain thiourea compounds can modulate the production of inflammatory mediators.

Antioxidant Properties in Cellular Assays

Specific data on the antioxidant properties of this compound in cellular assays could not be found. The antioxidant potential of various thiourea derivatives has been documented, often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. The mechanism of antioxidant action for some thiourea derivatives is thought to involve hydrogen atom transfer to neutralize free radicals.

Cell Cycle Modulation and Apoptosis Induction Studies

No studies were identified that investigated the effects of this compound on cell cycle progression or apoptosis. However, research on other substituted thiourea compounds has demonstrated significant effects in these areas. For example, a novel 1,3-phenyl bis-thiourea derivative was found to be cytotoxic to multiple cancer cell lines, causing cell death through apoptosis preceded by mitotic arrest. This particular compound was shown to directly inhibit tubulin polymerization, leading to major spindle abnormalities and ultimately mitotic catastrophe.

Effects on Specific Cellular Processes (e.g., protein synthesis, DNA replication)

There is no available research on the effects of this compound on specific cellular processes such as protein synthesis or DNA replication. General studies on metabolic inhibitors show that interference with these processes can impact cell viability and response to stress, but these are not specific to the compound .

In Vivo Efficacy and Mechanism Studies in Non-Human Animal Models

Pharmacodynamic Markers in Animal Tissues

No in vivo studies have been published that assess pharmacodynamic markers in animal tissues following administration of this compound.

Proof-of-Concept Studies in Relevant Animal Disease Models

There are no proof-of-concept studies in animal disease models for this compound. As a point of reference, a study on a different thiourea compound, a 1,3-phenyl bis-thiourea derivative, demonstrated its ability to arrest the growth of glioblastoma multiforme xenografts in nude mice, indicating a potential antitumor effect for that specific molecule.

Elucidation of Molecular Mechanisms of Action (e.g., target identification, pathway analysis)

Detailed research specifically elucidating the molecular targets and signaling pathways directly modulated by this compound is not extensively documented in the currently available scientific literature. While the broader class of thiourea derivatives has been investigated for a variety of biological activities, including antimicrobial and anticancer effects, the precise molecular mechanisms for this specific compound have not been fully characterized. nih.govnih.gov

General studies on thiourea compounds suggest that their biological effects can arise from their ability to interact with various biological targets, such as enzymes and receptors. nih.govbiointerfaceresearch.com For instance, different thiourea derivatives have been reported to inhibit enzymes like urease, protein kinases, and DNA topoisomerase, or to target cellular components involved in redox regulation and protein folding. biointerfaceresearch.comresearchgate.netmdpi.com However, specific target identification and pathway analysis for this compound have not been the subject of published research.

Similarly, while the furan (B31954) moiety is a component of many biologically active compounds, and studies have investigated the targets of furan itself, this information cannot be directly extrapolated to the larger, more complex molecule of this compound. oup.com Research on other furan-containing compounds has indicated a range of activities, but the specific contribution of the furan-2-ylmethyl group in this particular thiourea derivative to a molecular mechanism of action remains to be determined. nih.gov

Therefore, a definitive elucidation of the molecular mechanisms, including specific target proteins and modulated cellular pathways for this compound, awaits further focused investigation.

Data Tables

Due to the lack of specific research on the molecular mechanisms of this compound, no data tables containing detailed research findings on target identification or pathway analysis can be provided at this time.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Chromatographic Methods for Purity, Isolation, and Quantification in Research Samples (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for verifying the purity of newly synthesized compounds, isolating them from reaction mixtures, and for quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of thiourea (B124793) derivatives. For compounds in this class, reversed-phase HPLC (RP-HPLC) is commonly utilized. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, often with a buffer. The retention time of the compound is a key identifier under specific conditions. For instance, a validated RP-HPLC method was developed for the quantitative determination of a related N-acyl thiourea derivative, highlighting the suitability of this technique for routine quality control. rsc.org The limits of detection (LOD) and quantification (LOQ) for this related compound were found to be 0.0174 µg/mL and 0.0521 µg/mL, respectively, demonstrating high sensitivity. peerj.com In the analysis of metabolites of other thiourea derivatives in rat plasma, HPLC with UV/Diode Array Detection (DAD) was used to separate and identify the parent compound and its metabolites. smolecule.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. For a molecule like 1-Benzyl-3-(furan-2-ylmethyl)thiourea, GC-MS can provide information on its molecular weight and fragmentation pattern, which is crucial for structural confirmation. In a study of N-benzyl-N-(furan-2-ylmethyl)acetamide, a compound containing both the benzyl (B1604629) and furan-2-ylmethyl moieties, GC-MS was used to obtain the mass spectrum. mdpi.com The electron impact (EI) mass spectrum for this related acetamide (B32628) showed a molecular ion peak [M+] at m/z 229.1, confirming its molecular weight. researchgate.net Similarly, a study on 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea utilized GC-MS to help confirm the structure of the synthesized product. chemsociety.org.ng

Chromatographic Method Application for Thiourea Derivatives Typical Findings from Related Compounds
HPLC Purity assessment, quantification, metabolite studies.Well-defined peaks with specific retention times, high sensitivity with low LOD and LOQ values. peerj.comsmolecule.com
GC-MS Structural confirmation via molecular ion and fragmentation patterns.Identification of molecular ion peak [M+] and characteristic fragment ions. mdpi.comresearchgate.netchemsociety.org.ng

Advanced Spectroscopic Techniques for Structural Elucidation and Conformation (e.g., High-Resolution NMR, Cryo-EM, Advanced Mass Spectrometry)

Spectroscopic methods are essential for the detailed elucidation of molecular structure and conformation in solution and the solid state.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the benzyl group (in the aromatic region, ~7.2-7.4 ppm), the furan (B31954) ring, the methylene (B1212753) bridge protons, and the N-H protons of the thiourea moiety. In a study of the closely related 1-benzoyl-3-furan-2-ylmethyl-thiourea, the N-H protons appeared as two singlet resonances at δ 11.86 ppm and δ 12.17 ppm. researchgate.net For N-benzyl-N-(furan-2-ylmethyl)acetamide, the benzyl and furan protons were also clearly resolved. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For thiourea derivatives, the thiocarbonyl (C=S) carbon typically resonates at a characteristic downfield shift. In 1-benzoyl-3-furan-2-ylmethyl-thiourea, the C=S resonance appeared at δ 177.69 ppm. researchgate.net In the related selenourea, 1-Benzyl-3-(p-tolyl)selenourea, the C=Se carbon was observed at δ 179.5 ppm. nih.gov

Advanced Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For example, the HRMS (ESI-TOF) of 1-(3-methylbenzyl)-5-(5-methylthiophen-2-yl)-1H-1,2,3-triazole was used to confirm its calculated mass. In a study on novel selenoureas, HRMS was used to validate the proposed chemical structures. nih.gov

Cryo-electron microscopy (Cryo-EM) is a technique primarily used for determining the structure of large biological macromolecules and their complexes. It is not typically applied to small molecules like this compound unless it is part of a larger assembly or complex.

Spectroscopic Technique Information Gained Expected Data for this compound (based on analogues)
¹H NMR Proton environment and connectivity.Signals for benzyl, furan, methylene, and NH protons. researchgate.netresearchgate.net
¹³C NMR Carbon skeleton and functional groups.Characteristic thiocarbonyl (C=S) signal around 180 ppm. researchgate.netnih.gov
2D NMR (COSY, HSQC, HMBC) Definitive structural assignment.Correlation peaks confirming the connectivity of the entire molecule. chemsociety.org.ng
HRMS Exact mass and elemental composition.Precise m/z value confirming the molecular formula. nih.gov

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in the Cambridge Structural Database, extensive crystallographic data exists for the closely related compound, 1-Benzyl-3-(2-furoyl)thiourea . nih.govresearchgate.net

This analogue crystallizes in the tetragonal space group P422. researchgate.net The key structural features include an intramolecular N—H···O hydrogen bond, which is a common feature in this type of compound. nih.govresearchgate.net The crystal structure is further stabilized by intermolecular N—H···S and C—H···O hydrogen bonding. nih.govresearchgate.net The dihedral angle between the benzene (B151609) and furan rings is 87.52 (12)°. nih.govresearchgate.net This information provides a strong predictive model for the likely solid-state conformation and packing of this compound, although the absence of the carbonyl group would alter the hydrogen bonding patterns.

Crystallographic Data for 1-Benzyl-3-(2-furoyl)thiourea
Molecular Formula C₁₃H₁₂N₂O₂S
Crystal System Tetragonal
Space Group P422
Unit Cell Dimensions a = 9.445 (3) Å, c = 27.107 (6) Å
Dihedral Angle (Benzene-Furan) 87.52 (12)°
Key Interactions Intramolecular N—H···O hydrogen bond; Intermolecular N—H···S and C—H···O hydrogen bonds.
Data from Pérez et al. (2008). nih.govresearchgate.net

Microscopic Techniques for Cellular Localization and Interaction Studies

Fluorescence microscopy is a valuable tool for visualizing the uptake and distribution of fluorescent molecules within cells. While this compound itself is not inherently fluorescent, it could be chemically modified with a fluorophore to enable such studies.

Alternatively, some related heterocyclic structures, such as piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, have been designed as fluorescent probes. mdpi.com These compounds showed good membrane permeability and were observed to disperse throughout the cytoplasm of breast cancer cells (4T1) and fibroblast cells (3T3) when imaged with an inverted fluorescent optical microscope. mdpi.com Such an approach could be adapted to study the cellular behavior of this compound by incorporating a suitable fluorescent tag.

Isotopic Labeling and Tracing in Biochemical Pathways

Isotopic labeling involves replacing one or more atoms in a molecule with their heavy isotopes (e.g., ²H (D), ¹³C, ¹⁵N). This allows the compound to be traced as it moves through a biological system or participates in a chemical reaction, often using mass spectrometry or NMR spectroscopy for detection.

This technique is particularly useful for metabolism studies. For example, if there was a hypothesis that the benzyl or furan-2-ylmethyl group of this compound was metabolically cleaved, a ¹³C-labeled version of the compound could be synthesized. After administration in a research model, cell or tissue extracts could be analyzed by MS to identify metabolites containing the ¹³C label, thus tracing the fate of specific parts of the molecule. While no specific isotopic labeling studies have been published for this compound, the methodology is a standard and powerful approach in medicinal chemistry and drug metabolism research.

Potential Research Applications and Future Directions

1-Benzyl-3-(furan-2-ylmethyl)thiourea as a Tool Compound or Chemical Probe in Biological Research

The structure of this compound makes it a candidate for development as a tool compound or chemical probe to investigate biological systems. Chemical probes are small molecules designed to interact with specific biological targets, such as enzymes or receptors, thereby helping to elucidate their functions. ontosight.ai The thiourea (B124793) moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which are crucial interactions for binding to biological macromolecules. nih.govresearchgate.net

The furan (B31954) ring, a component of numerous bioactive natural products, can also participate in specific interactions with biological targets. beilstein-journals.org Researchers have developed molecular probes that specifically react with furan moieties to identify and isolate furan-containing natural products from complex mixtures. beilstein-journals.org This suggests that the furan group in this compound could be exploited for targeted biological labeling or interaction studies. By modifying its structure, for instance by adding a reporter tag, this compound could be transformed into a probe to identify novel binding partners and explore cellular pathways.

Development of this compound as a Synthetic Building Block or Reagent

Thiourea derivatives are highly valued as versatile building blocks in organic synthesis for the construction of a wide array of heterocyclic compounds. researchgate.net The functional groups within this compound, including the reactive thiocarbonyl group and the N-H protons, offer multiple sites for chemical modification.

This compound can serve as a precursor for synthesizing more complex molecular architectures. For example, the thiourea moiety is a common starting point for creating thiazole (B1198619) and tetrazole derivatives, which are important scaffolds in medicinal chemistry. researchgate.netnih.gov The synthesis of N,N'-disubstituted thiobarbituric acids, which have shown potential as anticonvulsant and anti-inflammatory agents, also utilizes 1,3-disubstituted thioureas. researchgate.net The presence of the furan and benzyl (B1604629) groups provides additional opportunities for derivatization, allowing for the systematic exploration of structure-activity relationships in newly synthesized compounds.

Table 1: Potential Synthetic Transformations for this compound
Reaction TypePotential Product ClassSignificance
Cyclization with α-haloketonesThiazolesCore structures in many pharmaceuticals.
Reaction with sodium azideTetrazolesBioisosteres for carboxylic acids with various biological activities. nih.gov
Acylation-cyclization with malonic acid derivativesThiobarbituric acidsCompounds with potential CNS and anti-inflammatory activity. researchgate.net
DesulfurizationGuanidinesImportant functional group in medicinal chemistry.

Exploration of Materials Science Applications (e.g., catalysis, sensing, polymer chemistry)

The unique electronic and coordination properties of thiourea derivatives suggest potential applications for this compound in materials science.

Catalysis: Thioureas can act as ligands, binding to metal centers to form stable complexes that can function as catalysts. mdpi.com For instance, a samarium complex supported on nanoparticles, which included a thiourea derivative, was developed as a recyclable nanocatalyst for the synthesis of tetrazoles. nih.gov The sulfur and nitrogen atoms in this compound could coordinate with various metal ions, opening avenues for creating novel, potentially asymmetric, catalysts.

Sensing: The ability of the thiourea group to complex with metal ions has been harnessed to create chemical sensors. researchgate.net Acylthiourea derivatives have been investigated as fluorescent chemosensors for ion recognition. researchgate.net Furthermore, related compounds like 1-Benzyl-3-phenyl-2-thiourea have been studied as materials for detecting nerve agents. chemicalbook.com This suggests that this compound could be incorporated into sensor arrays for environmental monitoring or industrial process control.

Polymer Chemistry: Thiourea-containing monomers can be polymerized to create materials with unique properties. Polymers incorporating N-acryloyl-N-phenylthiourea have been synthesized and characterized for their thermal and antimicrobial properties. researchcommons.org Integrating this compound into polymer chains could yield materials with enhanced flame retardancy, thermal stability, or specific biological activities. researchgate.net

Contribution to the Discovery of Novel Chemical Entities (NCEs) in Pre-clinical Drug Discovery

The search for Novel Chemical Entities (NCEs) is a cornerstone of drug discovery, and thiourea derivatives represent a promising class of compounds. mdpi.com They exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govuobabylon.edu.iq The compound this compound combines three key structural motifs—thiourea, furan, and a benzyl group—each known to contribute to biological activity.

The potential of this structural scaffold is highlighted by the related compound, 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1), which was identified as a lead compound in the development of novel antiplatelet agents. nih.gov This demonstrates that the combination of benzyl and furan-containing moieties can lead to potent and specific biological effects. As an NCE, this compound and its future analogs could be screened against a wide range of diseases, potentially leading to the identification of new pre-clinical drug candidates.

Identification of New Targets and Pathways for Therapeutic Intervention

A key aspect of drug discovery is not only finding active compounds but also identifying their molecular targets and the pathways they modulate. Research into thiourea derivatives has uncovered their ability to inhibit various enzymes.

Table 2: Known Biological Targets of Thiourea Derivatives
Target ClassSpecific ExamplePotential Therapeutic AreaReference
EnzymesUreaseInfectious Diseases (e.g., H. pylori) nih.gov
Protein KinasesCancer researchgate.net
Glycogen Synthase Kinase 3 (GSK-3β)Neurodegenerative Diseases, Bipolar Disorder nih.gov
Soluble Guanylate Cyclase (sGC)Cardiovascular Diseases nih.gov
Phosphodiesterase 5 (PDE5)Cardiovascular Diseases nih.gov

By systematically testing this compound against panels of known drug targets, researchers could identify its specific mechanism of action. For example, based on the activity of the related indazole YC-1, it would be logical to investigate its effects on targets like soluble guanylate cyclase (sGC) and phosphodiesterases (PDEs). nih.gov Discovering that this compound interacts with a novel or poorly understood target could unveil new pathways for therapeutic intervention, providing fresh avenues for treating diseases that are resistant to current therapies.

Opportunities for Collaborative and Interdisciplinary Research on Thiourea Derivatives

The multifaceted potential of this compound and related thiourea derivatives necessitates a collaborative and interdisciplinary research approach. The full exploration of this compound class requires expertise spanning multiple scientific fields:

Organic and Synthetic Chemists are needed to devise efficient synthesis methods and create libraries of analogs for structure-activity relationship studies. researchgate.net

Medicinal Chemists and Pharmacologists can design and execute screening programs to evaluate the biological activities of these compounds and identify their therapeutic potential. mdpi.comresearchgate.net

Structural Biologists can determine how these molecules bind to their targets at an atomic level, guiding further drug design.

Materials Scientists and Engineers can explore their applications in catalysis, sensing, and advanced polymers. researchgate.net

Such interdisciplinary collaborations are essential to translate the chemical potential of thiourea derivatives into practical applications, from novel therapeutic agents to innovative materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.